Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)-
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Overview
Description
Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a benzisothiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzhydrazide with benzisothiazole-3-one-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole-3-one-1,1-dioxide: A structurally related compound with similar biological activities.
2,4-Dichlorobenzhydrazide: Shares the dichloro and benzhydrazide groups but lacks the benzisothiazole ring.
Uniqueness
Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties.
Properties
CAS No. |
294877-37-5 |
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Molecular Formula |
C14H9Cl2N3O3S |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2,4-dichloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-8-5-6-9(11(16)7-8)14(20)18-17-13-10-3-1-2-4-12(10)23(21,22)19-13/h1-7H,(H,17,19)(H,18,20) |
InChI Key |
ZZICQRAKECEIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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